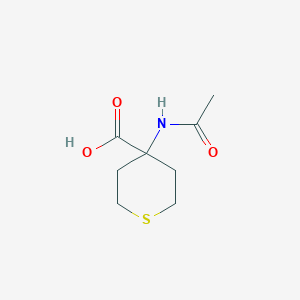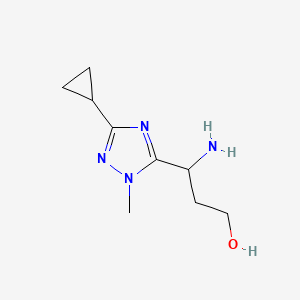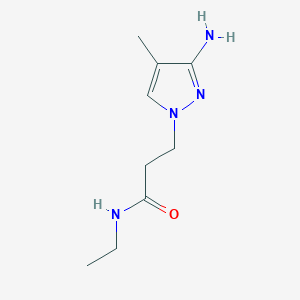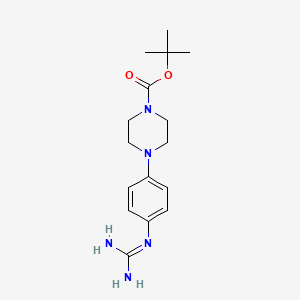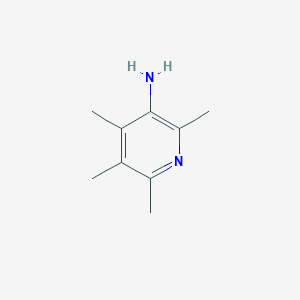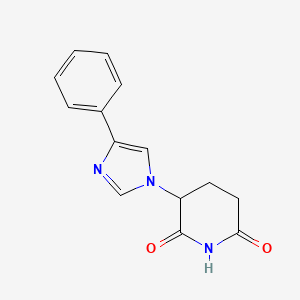
1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidin-3-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidin-3-amine dihydrochloride is a chemical compound that belongs to the class of azetidines and thiazoles
Méthodes De Préparation
The synthesis of 1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidin-3-amine dihydrochloride typically involves the formation of the thiazole ring followed by the introduction of the azetidine moiety. One common method involves the reaction of a thioamide with an α-halo ketone to form the thiazole ring. This intermediate can then be reacted with an azetidine derivative under suitable conditions to yield the final product. Industrial production methods may involve optimization of these steps to improve yield and purity.
Analyse Des Réactions Chimiques
1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidin-3-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidin-3-amine dihydrochloride can be compared with other similar compounds, such as:
2-Acetylthiazoline: Another thiazole derivative with different functional groups.
1-(4,5-Dihydro-1,3-thiazol-2-yl)ethanone: Similar structure but with an ethanone group instead of an azetidine.
2-Thiazoline, 2-acetyl: A thiazoline derivative with an acetyl group. These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C6H13Cl2N3S |
|---|---|
Poids moléculaire |
230.16 g/mol |
Nom IUPAC |
1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C6H11N3S.2ClH/c7-5-3-9(4-5)6-8-1-2-10-6;;/h5H,1-4,7H2;2*1H |
Clé InChI |
VVNDVBZFHKJIHN-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(=N1)N2CC(C2)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


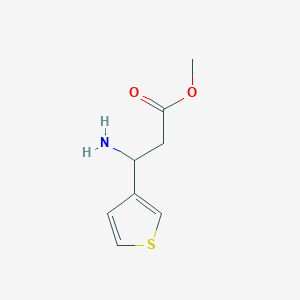
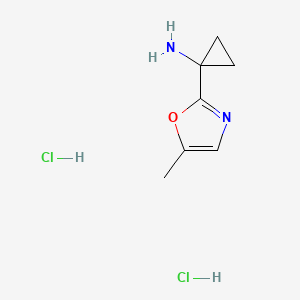
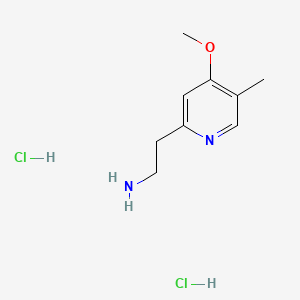
![1-[(2-Chloro-5-methylphenyl)methyl]piperazine](/img/structure/B13481260.png)
